molecular formula C14H11BrN2OS B13377440 Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- CAS No. 89069-93-2

Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-

Cat. No.: B13377440
CAS No.: 89069-93-2
M. Wt: 335.22 g/mol
InChI Key: HIBJQLBUMWEIAX-UHFFFAOYSA-N
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Description

Properties

CAS No.

89069-93-2

Molecular Formula

C14H11BrN2OS

Molecular Weight

335.22 g/mol

IUPAC Name

N-[(3-bromophenyl)carbamothioyl]benzamide

InChI

InChI=1S/C14H11BrN2OS/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19)

InChI Key

HIBJQLBUMWEIAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- typically involves the reaction of 3-bromoaniline with thiophosgene, followed by the addition of benzoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of toxic reagents like thiophosgene .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Notes
Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- (89069-93-2) C₁₄H₁₁BrN₂OS 335.224 3-Bromophenyl, thiourea linkage Potential antimicrobial/biological activity
Benzamide, N-[[(2,4-difluorophenyl)amino]thioxomethyl]- (887266-92-4) C₁₄H₁₀F₂N₂OS 308.31 2,4-Difluorophenyl Higher electronegativity; regulatory scrutiny
Benzamide, N-[[(2-chlorophenyl)amino]thioxomethyl]-3,4,5-triethoxy (81292-59-3) C₂₀H₂₃ClN₂O₄S 422.93 2-Chlorophenyl, triethoxy benzamide Enhanced solubility due to ethoxy groups
Benzamide, 5-bromo-2-methoxy-N-[[(3-methoxyphenyl)amino]thioxomethyl]- (433252-20-1) C₁₆H₁₅BrN₂O₃S 395.27 5-Bromo-2-methoxybenzoyl, 3-methoxyphenyl Electron-donating methoxy groups; predicted pKa ~8.37
Benzamide, 3-chloro-N-[[(3-chloro-5-fluorophenyl)amino]thioxomethyl]- (1796641-12-7) C₁₄H₉Cl₂FN₂OS 343.20 3-Chloro-5-fluorophenyl Dual halogenation; potential lipophilicity
Key Comparative Insights :

Electronic and Steric Effects: The 3-bromophenyl substituent (target compound) introduces significant steric bulk and moderate electron-withdrawing effects due to bromine’s polarizability. Triethoxy substitutions (CAS 81292-59-3) enhance solubility in polar solvents, whereas methoxy groups (CAS 433252-20-1) provide electron-donating effects, stabilizing resonance structures .

Biological Activity :

  • Thiourea-linked benzamides are often explored for antimicrobial activity. For example, benzothiazole analogs (e.g., BTC-h, BTC-p) showed moderate-to-good antibacterial activity, suggesting the target compound’s bromine atom could enhance potency .
  • The 3-chloro-5-fluorophenyl derivative (CAS 1796641-12-7) may exhibit improved metabolic stability due to halogenation, a feature critical in drug design .

Synthetic Routes: The target compound can be synthesized via thiourea cyclization (e.g., reacting benzoyl isothiocyanate with amines), similar to methods used for CAS 81292-59-3 .

Physicochemical Properties :

  • The molecular weight range (308–510 g/mol) among analogs influences bioavailability. The target compound (335 g/mol) strikes a balance between solubility and membrane permeability.
  • Halogen Effects : Bromine’s heavy atom properties may facilitate crystallinity, while fluorine’s small size (CAS 887266-92-4) improves metabolic resistance .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- , exploring its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-
  • CAS Number : 89069-93-2
  • Molecular Formula : C10_{10}H9_{9}BrN2_{2}OS

This compound features a benzamide core with a thioxomethyl group attached to a 3-bromophenyl amine, which is crucial for its biological activity.

Synthesis

The synthesis of Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- involves the reaction of 3-bromophenylamine with thioformamide derivatives. The process typically includes:

  • Formation of Thioamide : Reacting thioformamide with an appropriate benzoyl chloride.
  • Coupling Reaction : The thioamide is then coupled with 3-bromophenylamine under acidic or basic conditions to yield the final product.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, compounds structurally related to Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- have shown potent inhibitory effects against various receptor tyrosine kinases (RTKs), such as EGFR and HER-2. These kinases are pivotal in cancer cell proliferation and survival. In a study involving docking simulations, it was found that modifications in the benzamide structure could enhance binding affinity to these targets, leading to increased cytotoxicity in cancer cell lines .

Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. The presence of halogen substituents (like bromine in this case) has been correlated with enhanced activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The thioxomethyl group appears to play a critical role in disrupting bacterial cell membranes, thus exhibiting antibacterial effects .

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that related benzamide compounds showed IC50 values in the low nanomolar range against multiple cancer cell lines, indicating strong potential as anticancer agents .
  • Antimicrobial Testing : In vitro assays revealed that Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]- exhibited significant inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the bacterial strain tested .

Comparative Analysis of Biological Activity

Compound NameActivity TypeIC50/MIC ValuesReference
Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-AnticancerIC50 < 10 nM
Related Benzamide DerivativeAntimicrobialMIC = 1-10 µg/mL

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-, and how do reaction parameters influence yield?

  • Methodology : The compound is synthesized via condensation reactions. For example, thiourea derivatives are often prepared by reacting 3-bromoaniline with benzoyl isothiocyanate in anhydrous acetone under reflux (4–6 hours). Reaction progress is monitored by TLC (using silica gel GF254 and ethyl acetate/hexane eluent) . Key parameters include:

  • Temperature : Reflux conditions (60–80°C) prevent intermediate decomposition.

  • Solvent : Polar aprotic solvents (e.g., DMF or acetone) enhance solubility of aromatic amines.

  • Stoichiometry : A 1:1.2 molar ratio of amine to benzoyl isothiocyanate improves yield (70–85%) .

    • Optimization Table :
ParameterOptimal ConditionYield RangeReference
SolventAnhydrous acetone70–85%
Reaction Time4–6 hours75–80%
Temperature60–80°C (reflux)70–78%

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm the presence of the 3-bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and thiourea moiety (δ 10.2–11.5 ppm for NH protons). The carbonyl (C=O) of benzamide appears at ~168 ppm in <sup>13</sup>C NMR .
  • FT-IR : Stretching vibrations for C=S (1200–1250 cm<sup>−1</sup>) and N-H (3200–3350 cm<sup>−1</sup>) .
  • Mass Spectrometry : Molecular ion peak [M+H]<sup>+</sup> at m/z 337 (calculated for C14H10BrN2OS) .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

  • Methodology :

  • Broth Microdilution (MIC) : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). MIC values ≤50 µg/mL indicate significant activity .
  • Zone of Inhibition : Agar diffusion assays with 100 µg/disc concentrations .
    • Example Data :
StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
S. aureus2518
E. coli5012

Q. What safety precautions are recommended for handling this compound?

  • MSDS Guidance :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential sulfurous vapors during synthesis .
  • Storage : Inert atmosphere (N2), away from oxidizers .

Advanced Research Questions

Q. How does the thiourea moiety influence biological activity, and what mechanistic insights exist?

  • Mechanistic Analysis :

  • The thiourea group (–NH–C(=S)–NH–) enhances hydrogen bonding with microbial enzymes (e.g., dihydrofolate reductase). Computational docking studies suggest binding affinity (ΔG = −8.2 kcal/mol) via sulfur-mediated van der Waals interactions .
  • SAR : Electron-withdrawing groups (e.g., Br at para) increase lipophilicity, improving membrane penetration .

Q. What computational methods predict the compound’s reactivity and stability?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. HOMO-LUMO gap (~4.1 eV) indicates moderate electrophilicity .
  • Molecular Dynamics : Simulate solvation in water/DMSO to assess aggregation propensity .

Q. Can this compound act as a catalyst or ligand in asymmetric synthesis?

  • Exploration :

  • The thiourea moiety can coordinate transition metals (e.g., Pd) in Suzuki-Miyaura couplings. Testing with Pd(OAc)2 (5 mol%) in DMF at 100°C shows moderate yields (50–60%) for biaryl products .

Q. How do substituents on the benzamide ring modulate pharmacological properties?

  • SAR Table :

Substituent (Position)Log PMIC (S. aureus)Reference
–Br (3)3.225 µg/mL
–OCH3 (4)2.850 µg/mL

Q. What advanced spectroscopic techniques resolve crystallographic or dynamic features?

  • Methodology :

  • X-ray Crystallography : Single-crystal analysis confirms planar geometry of the thiourea group (C–S bond length: 1.68 Å) .
  • Solid-State NMR : <sup>15</sup>N CP-MAS reveals hydrogen-bonding networks in the lattice .

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